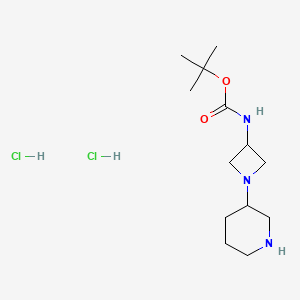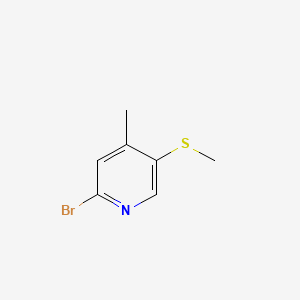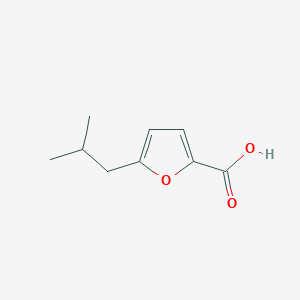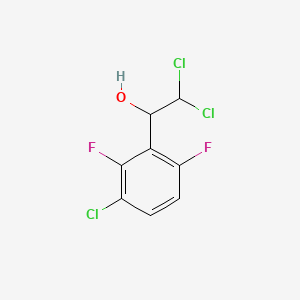
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool for understanding biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the treatment of various diseases or as a component of drug delivery systems .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in areas such as coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is unique due to its specific combination of a piperidine ring and an azetidine ring. This structure provides distinct chemical properties that are not found in other similar compounds. These properties make it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H27Cl2N3O2 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate;dihydrochloride |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11;;/h10-11,14H,4-9H2,1-3H3,(H,15,17);2*1H |
Clave InChI |
BVWLTBFWNFRYTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)



